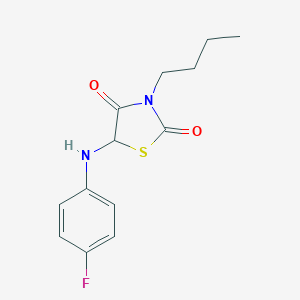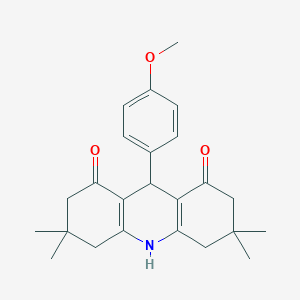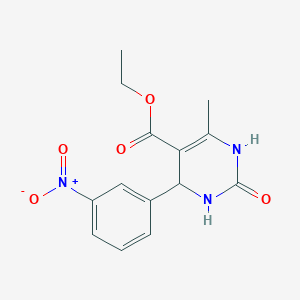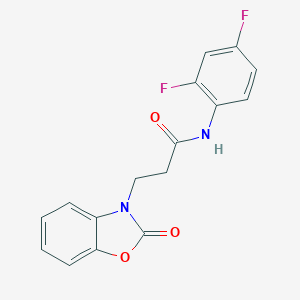![molecular formula C20H14N2O5 B352659 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 265109-10-2](/img/structure/B352659.png)
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Descripción general
Descripción
The compound “2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” is a chemical compound with potential biological activity . The exact properties and applications of this compound may vary depending on its specific structure and the context in which it is used.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a related compound, “2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile”, has been synthesized and its crystal structure has been determined from single crystal X-ray diffraction data .
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. The crystal structure of a related compound has been determined using single crystal X-ray diffraction . This provides valuable information about the arrangement of atoms in the molecule and the nature of the chemical bonds.
Aplicaciones Científicas De Investigación
Electrocatalytic Synthesis : A study by Vafajoo et al. (2014) described an efficient procedure for synthesizing 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives using electrocatalytic multicomponent chain transformation. This method yields excellent results under neutral and mild conditions, highlighting its potential for synthesis in the laboratory setting (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
X-Ray Crystallography : Sharma et al. (2015) conducted X-ray diffraction studies on carbonitrile compounds related to 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. Their research provides valuable insights into the crystal structures of these compounds, contributing to the understanding of their physical and chemical properties (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).
Synthesis of Derivatives : Mohammed et al. (2015) and Mohammed (2017) explored the synthesis of new fused and non-fused chromene derivatives from 2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. These studies contribute to expanding the range of chromene derivatives and exploring their potential applications (Mohammed, Al-Bayati, & Attallah, 2015); (Mohammed, 2017).
Anti-HIV Activity : Research by Al-Masoudi et al. (2013) indicated that derivatives of 2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile showed inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, suggesting potential applications in antiviral therapy (Al-Masoudi, Mohammed, Hamdy, Akrawi, Eleya, Spannenberg, Pannecouque, & Langer, 2013).
Anticancer Activity : El-Agrody et al. (2020) discovered that certain 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives exhibit significant anticancer activity. They induce cell cycle arrest and apoptosis in various cancer cell lines, presenting potential for development as cancer therapeutics (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).
DNA Binding and Antioxidant Activity : Farajzadeh Dehkordi et al. (2015) studied a pyranochromene derivative's DNA binding properties and antioxidant activity. Their findings suggest potential applications in molecular biology and as antioxidant agents (Farajzadeh Dehkordi, Dehghan, Mahdavi, & Hosseinpour Feizi, 2015).
Propiedades
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-25-15-8-10(6-7-13(15)23)16-12(9-21)19(22)27-18-11-4-2-3-5-14(11)26-20(24)17(16)18/h2-8,16,23H,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDMKTHUGMFLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)
![N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B352581.png)
![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)


![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)
![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)



![2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352648.png)
![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)
![3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B352656.png)

